molecular formula C10H13NO6 B8360477 1-Nitro-2,3,4,5-tetramethoxybenzene

1-Nitro-2,3,4,5-tetramethoxybenzene

Cat. No.: B8360477
M. Wt: 243.21 g/mol
InChI Key: GPHUYIBWXNGNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitro-2,3,4,5-tetramethoxybenzene is a nitro-substituted derivative of tetramethoxybenzene. These compounds share a common benzene ring with four methoxy (-OCH₃) groups but differ in their substituents at position 1, which significantly influence their chemical properties and applications.

Properties

Molecular Formula

C10H13NO6

Molecular Weight

243.21 g/mol

IUPAC Name

1,2,3,4-tetramethoxy-5-nitrobenzene

InChI

InChI=1S/C10H13NO6/c1-14-7-5-6(11(12)13)8(15-2)10(17-4)9(7)16-3/h5H,1-4H3

InChI Key

GPHUYIBWXNGNDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)[N+](=O)[O-])OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs of tetramethoxybenzene derivatives and their properties based on the evidence:

Compound Substituent Key Applications/Properties References
1-Allyl-2,3,4,5-tetramethoxybenzene Allyl (-CH₂CH=CH₂) Major constituent in Petroselinum crispum (parsley) essential oil; antioxidant and antimicrobial activity .
1-Bromo-2,3,4,5-tetramethoxybenzene Bromo (-Br) Intermediate in organic synthesis; synthesized via bromination of 1,2,3,4-tetramethoxybenzene .
1-Ethynyl-2,3,4,5-tetramethoxybenzene Ethynyl (-C≡CH) Used in antitumor agent synthesis; characterized by NMR and HRMS .
(2’E)-1-(3-Methyl-4-p-toluenesulfonyl-2-butene)-6-methyl-2,3,4,5-tetramethoxybenzene Tosyl and methyl groups Key intermediate in Coenzyme Q10 synthesis; synthesized via Friedel-Crafts alkylation .
1,2,3,5-Tetramethoxybenzene No substituent Versatile intermediate in organic synthesis; used in dye production and analytical chemistry .

Physicochemical Properties

  • 1-Allyl-2,3,4,5-tetramethoxybenzene : Liquid at room temperature; detected via GC-MS in parsley essential oil .
  • 1-Bromo-2,3,4,5-tetramethoxybenzene : Solidifies upon refrigeration (m.p. 36.6–38.2°C) .
  • 1,2,3,5-Tetramethoxybenzene : Density 1.052 g/cm³; used in analytical chemistry for aldehyde/ketone detection .

Hypothetical Comparison with 1-Nitro-2,3,4,5-tetramethoxybenzene

  • Electron-Withdrawing Effects: The nitro group (-NO₂) is strongly electron-withdrawing, which would reduce electron density on the benzene ring compared to electron-donating groups like allyl or methoxy. This could alter reactivity in electrophilic substitution reactions.
  • Potential Applications: Nitro groups often enhance stability and are used in explosives or pharmaceuticals. However, nitroaromatics may exhibit toxicity, necessitating careful handling.
  • Synthetic Challenges : Introducing a nitro group to a heavily methoxylated benzene ring could require controlled nitration conditions to avoid over-nitration or ring degradation.

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